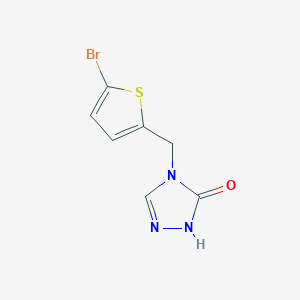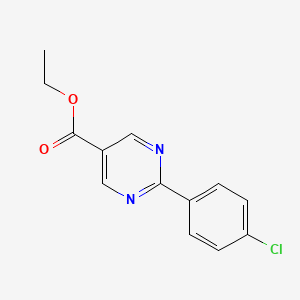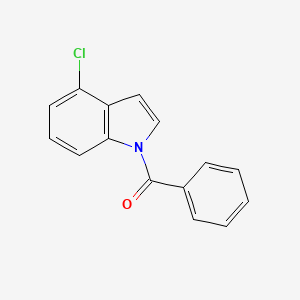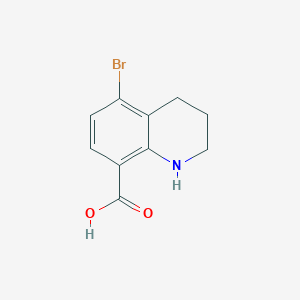
5-Bromo-3-methoxy-2-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-methoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO4 It is a derivative of benzaldehyde, featuring a bromine atom, a methoxy group, and a nitro group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methoxy-2-nitrobenzaldehyde typically involves a multi-step process. One common method includes the nitration of 3-methoxybenzaldehyde followed by bromination. The nitration step introduces the nitro group, while the bromination step adds the bromine atom to the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and specific reaction conditions are often employed to ensure high selectivity and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted benzaldehyde derivatives.
Reduction: Formation of 5-bromo-3-methoxy-2-aminobenzaldehyde.
Oxidation: Formation of 5-bromo-3-methoxy-2-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-methoxy-2-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: Utilized in the synthesis of novel materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-methoxy-2-nitrobenzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to a therapeutic effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-2-nitrobenzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-3-methoxy-2-nitrobenzaldehyde: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and properties.
4-Bromo-3-nitrobenzaldehyde: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
5-Bromo-3-methoxy-2-nitrobenzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the bromine atom allows for further functionalization, while the methoxy and nitro groups contribute to its electronic properties, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C8H6BrNO4 |
|---|---|
Molekulargewicht |
260.04 g/mol |
IUPAC-Name |
5-bromo-3-methoxy-2-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6BrNO4/c1-14-7-3-6(9)2-5(4-11)8(7)10(12)13/h2-4H,1H3 |
InChI-Schlüssel |
VEBHIUNBBODGOM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1[N+](=O)[O-])C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11858984.png)
![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide](/img/structure/B11858988.png)


![8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine](/img/structure/B11859014.png)







![9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11859078.png)
